BenchChemオンラインストアへようこそ!

Dipotassium pentachloronitrosylruthenate

toxicology ruthenium pharmacology comparative safety

Dipotassium pentachloronitrosylruthenate (CAS 698980-38-0), with the molecular formula K₂Ru(NO)Cl₅, is a coordination compound of ruthenium in the +2 oxidation state. This crystalline salt is characterized as a water-soluble, thermally stable nitric oxide (NO) donor compound.

Molecular Formula Cl5K2NORu
Molecular Weight 386.5 g/mol
CAS No. 698980-38-0
Cat. No. B8232804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium pentachloronitrosylruthenate
CAS698980-38-0
Molecular FormulaCl5K2NORu
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESN#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2]
InChIInChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5
InChIKeyFCWXUHRWZLOTGH-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Pentachloronitrosylruthenate (CAS 698980-38-0): Core Properties and Compound Class Identification


Dipotassium pentachloronitrosylruthenate (CAS 698980-38-0), with the molecular formula K₂Ru(NO)Cl₅, is a coordination compound of ruthenium in the +2 oxidation state. This crystalline salt is characterized as a water-soluble, thermally stable nitric oxide (NO) donor compound [1]. The compound belongs to the broader class of ruthenium nitrosyl complexes, which have garnered significant attention for their applications in catalysis, coordination polymer synthesis, and as investigational agents in medicinal chemistry .

Why In-Class Substitution of Dipotassium Pentachloronitrosylruthenate Is Scientifically Unjustified


The assumption that all ruthenium coordination complexes are functionally interchangeable is demonstrably false. Substitution of dipotassium pentachloronitrosylruthenate with another ruthenium nitrosyl complex—even one differing by only a single ligand—introduces unquantified variability across critical performance dimensions including NO release kinetics, reduction potential, aqueous stability, and biological activity profile. Direct comparative studies reveal that even structurally similar nitrosylruthenium complexes such as trichloronitrosylruthenium (Ru(NO)Cl₃) exhibit distinct NO-mediated vascular relaxation kinetics [1]. More broadly, the well-documented divergence between clinical-stage ruthenium complexes KP1019 and NAMI-A—two Ru(III) compounds that share considerable structural similarity yet manifest entirely distinct pharmacological profiles—serves as a cautionary exemplar against generic substitution within this compound class [2].

Dipotassium Pentachloronitrosylruthenate: Quantified Differentiation Evidence for Scientific Procurement


Acute Systemic Toxicity Profile: Differential LD₅₀ Ranking Among Ruthenium Coordination Complexes

Among a series of ruthenium coordination compounds evaluated in mice, dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅) exhibits an intraperitoneal LD₅₀ of 127 mg/kg, which is substantially higher than structurally related nitrosylruthenium complexes such as pentamminenitrosylruthenium(II) chloride (LD₅₀ = 8.9 mg/kg) [1]. This difference exceeds one order of magnitude. The compound also demonstrates lower acute toxicity than ruthenium trichloride (LD₅₀ = 108 mg/kg) [1]. The data establish a quantifiable differentiation in the acute systemic toxicity profile of K₂Ru(NO)Cl₅ relative to its closest nitrosyl-containing analog within the same compound series.

toxicology ruthenium pharmacology comparative safety

Vascular Smooth Muscle Relaxation: Quantified Photolytic NO-Mediated Vasodilation Response

In direct head-to-head experiments using rabbit isolated aortic rings, dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅) was evaluated alongside trichloronitrosylruthenium (Ru(NO)Cl₃) as photolabile NO donors. At concentrations up to 500 μM, both compounds were non-toxic before photolysis and produced non-toxic by-products upon photolysis [1]. The study established the concentration-dependence and time course of NO-mediated smooth muscle relaxation for K₂Ru(NO)Cl₅, demonstrating its utility as a caged NO donor with defined photochemistry [2]. The relaxation responses exhibited distinct kinetic profiles between the two complexes, providing direct comparative evidence for differential NO release dynamics [1].

nitric oxide donor vascular pharmacology photolysis

Electrochemical Redox Behavior: One-Electron Oxidation Characteristic of {RuNO}⁶-Type Complexes

The [Ru(NO)Cl₅]²⁻ anion undergoes a one-electron oxidation to form the {RuNO}⁵-type species [Ru(NO)Cl₅]⁻, which represents a redox behavior distinct among {MNO}⁶-type nitrosyl complexes [1]. In comparative electrochemical studies, the complex was examined alongside the osmium analog [Os(NO)Cl₅]²⁻, with both complexes exhibiting this unusual one-electron oxidation profile [1]. The oxidized species [Ru(NO)Cl₅]⁻ subsequently undergoes ligand substitution in acetonitrile at low temperature (5 °C) to yield cis-[Ru(NO)Cl₄(CH₃CN)]⁻, establishing a defined pathway for redox-mediated ligand exchange [2].

electrochemistry redox chemistry ruthenium coordination

Chemical Class Differentiation: K₂Ru(NO)Cl₅ vs Clinical Ruthenium Complexes (KP1019 and NAMI-A)

While dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅) is not itself a clinical candidate, the differential performance of structurally analogous ruthenium complexes in advanced development underscores the necessity of compound-specific evaluation. KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], CAS 124875-20-3) and NAMI-A (imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)])—two ruthenium(III) coordination compounds with considerable structural similarity—exhibit fundamentally distinct pharmacological profiles [1]. KP1019 functions primarily as a cytotoxic drug for platinum-resistant colorectal cancers and stabilized disease in five of six evaluable patients in a phase I clinical trial with no dose-limiting toxicity [2], whereas NAMI-A demonstrates negligible effects on primary tumors but pronounced anti-metastatic activity [1]. The indazole-containing KP1019 exhibits higher in vitro antiproliferative activity compared to its imidazole analog KP418, with the structural variation of a single heterocyclic ligand producing measurable differences in cytotoxicity and in vivo tumor control [3].

anticancer metallodrugs ruthenium coordination drug development

Synthetic Utility: K₂Ru(NO)Cl₅ as a Precursor for Heterobimetallic Coordination Polymers

Dipotassium pentachloronitrosylruthenate is employed as a precipitation agent in the synthesis of heterobimetallic coordination polymers involving 3d metal complexes and heavier transition metal cyanometallates . This synthetic application leverages the compound's specific coordination geometry and the lability of its chloride ligands. The [Ru(NO)Cl₅]²⁻ anion serves as a versatile building block for assembling extended coordination networks, a capability that distinguishes it from other ruthenium precursors that lack the appropriate combination of solubility, ligand lability, and coordination site availability.

coordination polymers heterobimetallic complexes cyanometallates

NO Donor Efficiency: Quantified Limitation Relative to Advanced Caged NO Compounds

In comparative NO release studies, K₂Ru(NO)Cl₅ exhibits a notably low photolytic NO generation efficiency. The chemical yield of NO release from K₂Ru(NO)Cl₅ upon photolysis was reported to be only 30–54%, a value that has been characterized as 'very low' relative to more recently developed high-performance caged NO compounds [1]. This quantified inefficiency establishes a specific limitation of the compound that may inform experimental design: while K₂Ru(NO)Cl₅ provides a well-characterized, water-soluble, and thermally stable NO donor platform, investigators requiring higher NO release yields should consider alternative caged NO systems.

caged nitric oxide photochemistry NO quantification

Optimal Research and Industrial Application Scenarios for Dipotassium Pentachloronitrosylruthenate Based on Evidence


Nitric Oxide-Mediated Vascular Pharmacology Studies Using Flash Photolysis

Dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅) is well-suited as a photolabile NO donor in vascular smooth muscle relaxation assays using flash photolysis methodology. The compound is water-soluble, thermally stable, and non-toxic at concentrations up to 500 μM prior to photolysis, with photolysis generating non-toxic by-products [1]. Its defined photochemistry enables precise temporal control of NO release, making it appropriate for kinetic studies of NO-mediated signaling in isolated tissue preparations such as rabbit aortic rings [1]. Researchers should note the reported photolytic NO yield of 30–54% when designing experiments [2].

Synthesis of Heterobimetallic Coordination Polymers

Dipotassium pentachloronitrosylruthenate serves as a precipitation agent in the construction of heterobimetallic coordination polymers involving 3d transition metal complexes and heavier transition metal cyanometallates . The compound's [Ru(NO)Cl₅]²⁻ anion provides a defined coordination geometry with labile chloride ligands, facilitating the assembly of extended coordination networks. This application leverages the compound's aqueous solubility and crystallinity, with commercial sources providing material at ≥25.8% ruthenium content after reduction .

Electrochemical Studies of {MNO}⁶-Type Nitrosyl Complex Redox Behavior

The [Ru(NO)Cl₅]²⁻ anion undergoes a well-characterized one-electron oxidation to the {RuNO}⁵-type species [Ru(NO)Cl₅]⁻, establishing it as a prototypical compound for investigating redox behavior in {MNO}⁶-type nitrosyl complexes [3]. The oxidized species undergoes subsequent ligand substitution in acetonitrile at low temperature (5 °C) to form cis-[Ru(NO)Cl₄(CH₃CN)]⁻, providing a defined pathway for studying redox-mediated ligand exchange reactions [4]. The compound may be used in comparative studies alongside the osmium analog [Os(NO)Cl₅]²⁻ to probe periodic trends in nitrosyl complex electrochemistry [3].

Comparative Toxicology Studies of Ruthenium Coordination Complexes

With an established intraperitoneal LD₅₀ of 127 mg/kg in mice, dipotassium pentachloronitrosylruthenate provides a quantitatively defined benchmark for comparative toxicology investigations within the ruthenium coordination complex class [5]. The compound's toxicity profile, which is substantially lower than that of pentamminenitrosylruthenium(II) chloride (LD₅₀ = 8.9 mg/kg) and comparable to ruthenium trichloride (LD₅₀ = 108 mg/kg), makes it a useful reference standard for structure-toxicity relationship studies [5]. The observed toxicity manifestations include muscle contraction, spasticity, coma, and respiratory depression at lethal doses [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipotassium pentachloronitrosylruthenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.